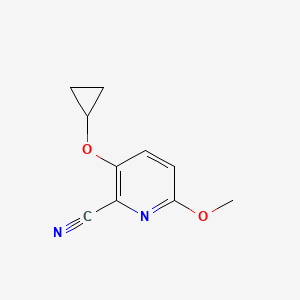
3-Cyclopropoxy-6-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a picolinonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-methoxypicolinonitrile typically involves the reaction of 3-hydroxy-6-methoxypicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyclopropoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Cyclopropoxy-6-methoxypicolinonitrile has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-methoxypyridine: Similar structure but with a pyridine core.
3-Cyclopropoxy-6-methoxybenzonitrile: Similar structure but with a benzonitrile core.
Uniqueness
3-Cyclopropoxy-6-methoxypicolinonitrile is unique due to its specific combination of functional groups and the picolinonitrile core, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-10-5-4-9(8(6-11)12-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
SVDMYBCYVTXXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


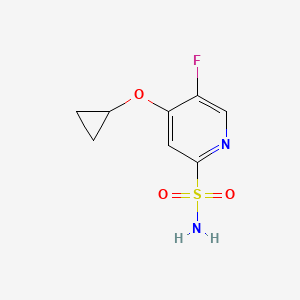
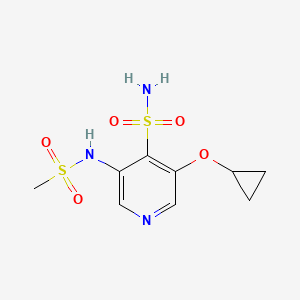
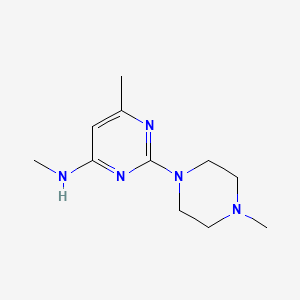
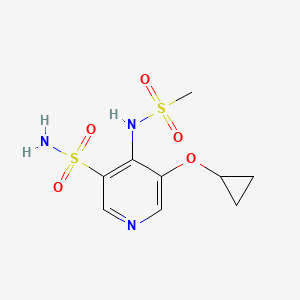
![{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine](/img/structure/B14814123.png)
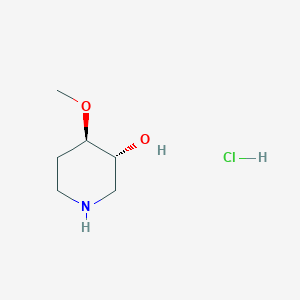
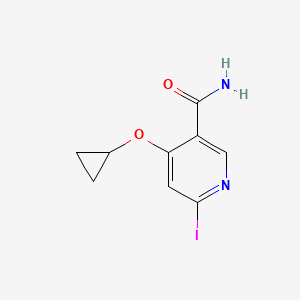

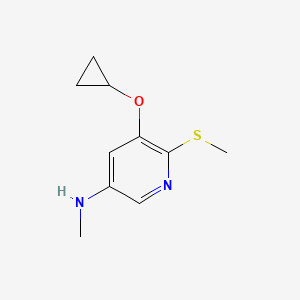
![N-(2-Fluoro-3,5-dimethoxyphenyl)-N-(1H-imidazol-2-ylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine, sulfate](/img/structure/B14814157.png)
![tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate](/img/structure/B14814166.png)
![3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B14814173.png)
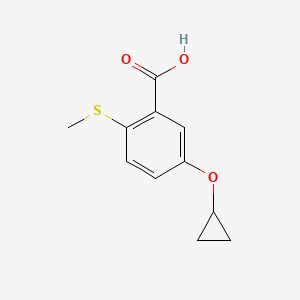
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)
